molecular formula C9H18O2S B7784124 5-(Butylsulfanyl)pentanoic acid

5-(Butylsulfanyl)pentanoic acid

Cat. No.: B7784124
M. Wt: 190.31 g/mol
InChI Key: DEXRYJONMBFJJE-UHFFFAOYSA-N
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Description

5-(Butylsulfanyl)pentanoic acid is an organic compound with the molecular formula C9H18O2S It is a derivative of pentanoic acid, where a butylsulfanyl group is attached to the fifth carbon atom of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfanyl)pentanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfanyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 5-(Butylsulfinyl)pentanoic acid, 5-(Butylsulfonyl)pentanoic acid.

    Reduction: 5-(Butylsulfanyl)pentanol.

    Substitution: Various substituted pentanoic acids depending on the nucleophile used.

Scientific Research Applications

5-(Butylsulfanyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions involving sulfanyl groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylsulfanyl)pentanoic acid involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: The parent compound without the sulfanyl group.

    Butylsulfanylacetic acid: A similar compound with the sulfanyl group attached to acetic acid.

    Butylsulfanylpropanoic acid: A similar compound with the sulfanyl group attached to propanoic acid.

Uniqueness

5-(Butylsulfanyl)pentanoic acid is unique due to the specific positioning of the butylsulfanyl group on the fifth carbon atom of the pentanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

5-butylsulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-2-3-7-12-8-5-4-6-9(10)11/h2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRYJONMBFJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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